molecular formula C7H10N2O2S B13268864 3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione

3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B13268864
M. Wt: 186.23 g/mol
InChI Key: NSMFKWBTMPTRPZ-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione is a heterocyclic compound that features a five-membered ring structure containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with pyrrolidine under specific conditions. One common method includes the use of a multicomponent reaction approach, which can enhance the selectivity, purity, and yield of the product .

Industrial Production Methods

Industrial production methods for this compound often employ green chemistry principles to improve atom economy and reduce environmental impact. Techniques such as nano-catalysis and click reactions are utilized to achieve high yields and cleaner reaction profiles .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction typically produces the corresponding alcohols .

Scientific Research Applications

3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione is unique due to the presence of both the thiazolidine and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold in drug design and development .

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

3-pyrrolidin-3-yl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C7H10N2O2S/c10-6-4-12-7(11)9(6)5-1-2-8-3-5/h5,8H,1-4H2

InChI Key

NSMFKWBTMPTRPZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1N2C(=O)CSC2=O

Origin of Product

United States

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